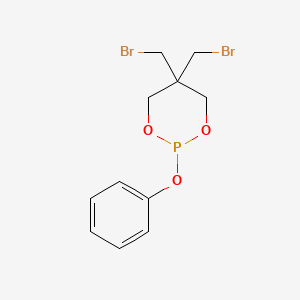
5,5-Bis(bromomethyl)-2-phenoxy-1,3,2-dioxaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(bromomethyl)-2-phenoxy-1,3,2-dioxaphosphinane is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a dioxaphosphinane ring with bromomethyl and phenoxy substituents, making it a versatile reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(bromomethyl)-2-phenoxy-1,3,2-dioxaphosphinane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a dioxaphosphinane derivative with bromomethyl and phenoxy reagents. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(bromomethyl)-2-phenoxy-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The phenoxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amine derivative, while oxidation may produce a compound with higher oxidation states.
Scientific Research Applications
5,5-Bis(bromomethyl)-2-phenoxy-1,3,2-dioxaphosphinane has several scientific research applications, including:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, facilitating the formation of new bonds and functional groups.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique structure can be exploited to create new drug candidates.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for various applications.
Chemical Sensors: The compound’s reactivity makes it suitable for use in chemical sensors, where it can detect and respond to specific analytes.
Mechanism of Action
The mechanism of action of 5,5-Bis(bromomethyl)-2-phenoxy-1,3,2-dioxaphosphinane involves its ability to participate in various chemical reactions due to its reactive bromomethyl and phenoxy groups. These groups can interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The pathways involved may include nucleophilic attack, electrophilic addition, and redox reactions, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
5,5-Bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane: This compound has a similar dioxane ring structure but with different substituents, leading to variations in reactivity and applications.
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane:
5,5-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane: This compound features a chlorophenyl group, providing different reactivity and applications compared to the phenoxy derivative.
Uniqueness
5,5-Bis(bromomethyl)-2-phenoxy-1,3,2-dioxaphosphinane is unique due to its specific combination of bromomethyl and phenoxy groups attached to the dioxaphosphinane ring. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
61488-80-0 |
|---|---|
Molecular Formula |
C11H13Br2O3P |
Molecular Weight |
384.00 g/mol |
IUPAC Name |
5,5-bis(bromomethyl)-2-phenoxy-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C11H13Br2O3P/c12-6-11(7-13)8-14-17(15-9-11)16-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
UHEYOQKQGCDYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COP(O1)OC2=CC=CC=C2)(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















